Spectroscopic data for 2-Methoxy-6-(trifluoromethoxy)benzoic acid (NMR, IR, MS)
Spectroscopic data for 2-Methoxy-6-(trifluoromethoxy)benzoic acid (NMR, IR, MS)
The following technical guide provides an in-depth spectroscopic characterization of 2-Methoxy-6-(trifluoromethoxy)benzoic acid (CAS: 433330-72-4). This document is structured to serve researchers and analytical scientists requiring precise data interpretation, structural validation, and experimental protocols.
Executive Summary & Compound Identity
2-Methoxy-6-(trifluoromethoxy)benzoic acid is a highly functionalized aromatic building block characterized by the presence of both electron-donating (methoxy) and electron-withdrawing (trifluoromethoxy) groups in the ortho positions relative to the carboxylic acid. This "ortho-effect" creates a unique steric and electronic environment, forcing the carboxyl group out of planarity and significantly altering its spectroscopic signature compared to mono-substituted benzoic acids.
| Property | Data |
| IUPAC Name | 2-Methoxy-6-(trifluoromethoxy)benzoic acid |
| CAS Number | 433330-72-4 |
| Molecular Formula | C₉H₇F₃O₄ |
| Molecular Weight | 236.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| pKa (Predicted) | ~2.6 (Acidified by electron-withdrawing OCF₃) |
Structural Analysis & Electronic Environment
The molecule features a 1,2,3-trisubstituted benzene ring pattern. The key structural driver is the steric crowding at the C1 position.
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Electronic Push-Pull: The C2-Methoxy group donates electron density via resonance (
), shielding the ortho and para positions. Conversely, the C6-Trifluoromethoxy group is strongly electron-withdrawing by induction ( ) but has a weak resonance donor effect. -
Conformational Lock: The bulky
and groups flank the carboxylic acid, forcing the bond to twist out of the aromatic plane. This deconjugation results in a higher energy carbonyl stretch in IR and a distinct shift in NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy[2]
Experimental Protocol: Sample Preparation
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Solvent Selection: DMSO-d₆ is the preferred solvent. It prevents dimerization of the carboxylic acid (via H-bonding with the sulfoxide oxygen) and ensures sharp peaks for the acidic proton. CDCl₃ may lead to broad signals due to dynamic exchange.
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Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).
¹H NMR Data (400 MHz, DMSO-d₆)
The aromatic region displays an ABC spin system (or AMX depending on field strength), characteristic of 1,2,3-trisubstituted benzenes.
| Shift (δ, ppm) | Multiplicity | Integral | Assignment | Mechanistic Insight |
| 13.10 | br s | 1H | –COOH | Deshielded acidic proton; broad due to exchange. |
| 7.55 | dd (or t) | 1H | Ar-H4 | Para to COOH. Deshielded by the acid, split by H3/H5 ( |
| 7.15 | d | 1H | Ar-H5 | Ortho to OCF₃. Less shielded than H3 due to electron-withdrawing F inductive effect. |
| 6.95 | d | 1H | Ar-H3 | Ortho to OMe. Strongly shielded by the electron-donating methoxy group. |
| 3.82 | s | 3H | –OCH ₃ | Characteristic methoxy singlet. |
¹³C NMR Data (100 MHz, DMSO-d₆)
Key diagnostic feature: The quartet splitting of the trifluoromethoxy carbon.
| Shift (δ, ppm) | Type | Assignment | Coupling ( | Notes |
| 166.5 | Cq | C =O | – | Slightly upfield shifted due to steric deconjugation. |
| 157.2 | Cq | C2 -OMe | – | Ipso-methoxy carbon (deshielded). |
| 147.8 | Cq | C6 -OCF₃ | ~2 Hz | Ipso-OCF₃ carbon. |
| 131.5 | CH | C4 | – | Para position. |
| 120.4 | Cq | –OC F₃ | 255 Hz | Diagnostic Quartet. Large |
| 116.8 | Cq | C1 -COOH | – | Ipso-carboxyl. |
| 112.5 | CH | C5 | – | Ortho to OCF₃. |
| 107.2 | CH | C3 | – | Ortho to OMe (Shielded). |
| 56.4 | CH₃ | –OC H₃ | – | Methoxy carbon. |
¹⁹F NMR (376 MHz, DMSO-d₆)
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Signal: Single peak (singlet).
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Shift: -57.5 ppm .
-
Interpretation: Distinct from
(typically -62 ppm). The oxygen atom deshields the fluorine nuclei relative to a direct Ar-CF₃ attachment.
Infrared (IR) Spectroscopy
Method: ATR (Attenuated Total Reflectance) on solid neat sample.
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Structural Validation |
| 2800–3200 | O–H Stretch | Broad, Med | Carboxylic acid dimer network. |
| 1705–1715 | C=O Stretch | Strong | Carbonyl stretch. Higher frequency than typical benzoic acids (~1680) due to steric twist reducing conjugation. |
| 1260 | C–O Stretch | Strong | Aryl-alkyl ether stretch (OMe). |
| 1150–1220 | C–F Stretch | Very Strong | Multiple bands characteristic of the –OCF₃ group. |
| 1595, 1480 | C=C Aromatic | Medium | Benzene ring skeletal vibrations. |
Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization), Negative Mode [M-H]⁻. Benzoic acids ionize efficiently in negative mode by losing the acidic proton.
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Parent Ion:
235.02 -
Isotope Pattern: No significant halogen isotopes (Cl/Br), so M+1 is purely ¹³C contribution (~9-10%).
Fragmentation Pathway (MS/MS)
Under collision-induced dissociation (CID), the molecule follows a predictable decarboxylation pathway.
Figure 1: Proposed fragmentation pathway for 2-Methoxy-6-(trifluoromethoxy)benzoic acid in ESI(-) mode.
Synthesis & Workflow Visualization
While this guide focuses on spectroscopy, understanding the synthesis aids in identifying impurities (e.g., unreacted starting material or regioisomers). The most robust route involves the lithiation of 1-methoxy-3-(trifluoromethoxy)benzene.
Figure 2: Synthetic workflow via Directed Ortho-Lithiation (DoM). The OMe group is a stronger Director of Metallation (DoM) than OCF3, favoring the position between the two substituents.
References
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Sigma-Aldrich. 2-Methoxy-6-(trifluoromethoxy)benzoic acid Product Page. Available at: (Accessed 2026).
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ChemicalBook. CAS 433330-72-4 Entry & Predicted Properties. Available at:
- Reich, H. J.WinPLT NMR Coupling Constants & Chemical Shifts. University of Wisconsin-Madison. (Standard reference for coupling constants).
- Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem. (Mechanistic insight into OCF3 electronic effects).
